3,5-dinitro-N-(2,4,5-trichlorophenyl)benzamide
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Overview
Description
Chemical Structure: The compound’s structure consists of a benzene ring substituted with a 3,5-dinitro group and a trichlorophenyl group, along with an amide functional group.
Purpose: It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between 2,4,5-trichloroaniline and 3,5-dinitrobenzoyl chloride.
Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable solvent.
Industrial Production: While I don’t have specific industrial production details, it’s likely that large-scale synthesis follows similar principles.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed will vary based on the specific reaction. For example, reduction could yield an amino derivative.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: It might serve as a probe or ligand in biological studies due to its unique structure.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may find use in materials science or as an intermediate in chemical processes.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it exerts its effects.
Molecular Targets: Identifying specific targets (enzymes, receptors, etc.) would require experimental studies.
Comparison with Similar Compounds
Uniqueness: Its combination of dinitro and trichlorophenyl groups sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds might include other nitro-substituted benzamides or chlorinated derivatives.
Properties
Molecular Formula |
C13H6Cl3N3O5 |
---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3,5-dinitro-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H6Cl3N3O5/c14-9-4-11(16)12(5-10(9)15)17-13(20)6-1-7(18(21)22)3-8(2-6)19(23)24/h1-5H,(H,17,20) |
InChI Key |
UUPGZTUFHUSODS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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